N-(2,4-dimethylphenyl)-N-[(3-ketobenzothiophen-2-ylidene)amino]acetamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a benzothiophene moiety and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2,4-dimethylphenylhydrazine with a suitable benzothiophene derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE
- **N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE
- **N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE
Uniqueness
N-(2,4-DIMETHYLPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE stands out due to its unique structure, which combines a benzothiophene moiety with a dimethylphenyl group
Properties
Molecular Formula |
C18H16N2O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C18H16N2O2S/c1-11-8-9-15(12(2)10-11)20(13(3)21)19-18-17(22)14-6-4-5-7-16(14)23-18/h4-10H,1-3H3/b19-18- |
InChI Key |
YQXATWOKTUWEGB-HNENSFHCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(C(=O)C)/N=C\2/C(=O)C3=CC=CC=C3S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C)N=C2C(=O)C3=CC=CC=C3S2)C |
Origin of Product |
United States |
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